molecular formula C13H11BrFNO2S B1309533 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide CAS No. 321705-40-2

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No. B1309533
CAS RN: 321705-40-2
M. Wt: 344.2 g/mol
InChI Key: KTEXFVTXZKHHSY-UHFFFAOYSA-N
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Description

The compound "2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse applications in medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into closely related benzenesulfonamide derivatives, which can help infer some properties and characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents onto the benzenesulfonamide scaffold. Although the exact synthesis of "2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide" is not detailed in the provided papers, similar compounds have been synthesized by modifying the aromatic ring or the sulfonamide group with different substituents to achieve desired properties, such as enhanced selectivity for certain biological targets . The introduction of a fluorine atom, as seen in the compound of interest, is known to preserve potency in certain biological activities, such as COX-2 inhibition .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their intermolecular interactions and packing patterns in the solid state. The papers discuss the crystal structures of related compounds, highlighting the importance of hydrogen bonding and other intermolecular interactions in forming supramolecular architectures . The presence of a bromo and fluoro substituent in "2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide" would likely influence its molecular packing and the types of supramolecular synthons it forms, potentially leading to distinctive self-assemblies similar to those observed in the fluoro- and bromo-substituted analogues .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be modulated by the nature of the substituents attached to the aromatic ring. The papers do not provide specific reactions for "2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide," but they do suggest that the substituents can significantly affect the compound's chemical behavior. For instance, the introduction of a fluorine atom has been shown to enhance the selectivity of certain derivatives for specific enzymes, which could be indicative of the compound's potential reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures. The papers describe the crystal structures and intermolecular interactions of related compounds, which can affect properties such as solubility, melting point, and stability . The presence of strong hydrogen-bonding interactions, as seen in the related compounds, suggests that "2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide" may also exhibit significant hydrogen bonding, potentially affecting its physical properties and solubility . The introduction of halogen atoms like bromine and fluorine can also impact the compound's lipophilicity and electronic properties, which are important factors in drug design .

Scientific Research Applications

  • Photodynamic Therapy Applications

    • Research has demonstrated that certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups, similar to 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, exhibit significant potential in photodynamic therapy for cancer treatment. These compounds possess high singlet oxygen quantum yield and good fluorescence properties, which are crucial for the effectiveness of Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
  • Spectroscopic and Photophysicochemical Properties

    • Studies have focused on the spectroscopic and photophysical properties of zinc(II) phthalocyanine compounds substituted with benzenesulfonamide derivatives. These properties are crucial for applications in photodynamic therapy as photosensitizers. The solubility in common solvents and adequate fluorescence and photostability of these compounds make them promising candidates for such applications (Öncül, Öztürk, & Pişkin, 2022).
  • Supramolecular Architecture in Related Compounds

    • Research on N-(4-bromobenzoyl)-substituted benzenesulfonamides, which are structurally related to 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, has provided insights into the supramolecular architectures formed by these compounds. The study of intermolecular interactions and packing patterns in these compounds can inform the development of novel materials and drugs (Naveen et al., 2017).
  • Potential in Solid-Phase Synthesis

    • Benzenesulfonamides have been utilized as key intermediates in solid-phase synthesis, indicating their potential in diverse chemical transformations and the development of novel chemical scaffolds. This versatility can be applied in various fields including pharmaceuticals and material science (Fülöpová & Soural, 2015).
  • Structural Characterization and Bioactivity Studies

    • Studies involving the synthesis and characterization of benzenesulfonamide derivatives, including those with bromo and fluoro substitutions, provide valuable information about their potential as drug candidates. The bioactivity studies of these compounds, particularly in the context of HIV-1 infection prevention and treatment, highlight their potential medicinal applications (Cheng, 2015).

Safety And Hazards

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXFVTXZKHHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406593
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

CAS RN

321705-40-2
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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